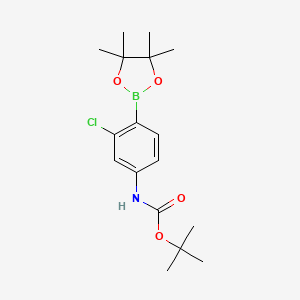![molecular formula C12H11FO3 B2867397 (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 2059911-08-7](/img/structure/B2867397.png)
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both the chromene and cyclopropane moieties. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for cyclization and fluorination. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the spirocyclic core to its corresponding oxidized derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid: can be compared to other similar compounds, such as:
Sorbinil: : Another fluorinated spirocyclic compound with similar structural features.
Imidazolidine derivatives: : Compounds with similar spirocyclic cores but different substituents.
The uniqueness of This compound lies in its specific fluorination pattern and the presence of the cyclopropane ring, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(1'R,4S)-6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)/t9-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELASJUJRQTIP-CABZTGNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13CC3C(=O)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@]13C[C@H]3C(=O)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867314.png)
![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)

![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)


![5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2867331.png)




